Cas no 389630-98-2 (1,3,4-thiadiazol-2-ylmethanamine)
1,3,4-thiadiazol-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- (1,3,4-thiadiazol-2-yl)methanamine
- 1,3,4-thiadiazol-2-ylmethanamine
- 1,3,4-THIADIAZOL-2-YLMETHYLAMINE HCl
- 1,3,4-Thiadiazole-2-methanamine
- 1,3,4-Thiadiazole-2-methylamine
- 1,3,4-THIADIAZOL-2-YLMETHYLAMINE
- AG-F-37550
- CTK1C1439
- PB21876
- PubChem24162
- SureCN4457345
- 1-(1,3,4-Thiadiazol-2-yl)methanamine
- 389630-98-2
- DTXSID00618725
- EN300-344810
- A919003
- AKOS006282729
- SCHEMBL4457345
- DB-345507
- 1,3,4-THIADIAZOL-2-YLMETHYLAMINE,97%
-
- MDL: MFCD05664664
- Inchi: 1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2
- InChI Key: MGOALIGCJKNQBC-UHFFFAOYSA-N
- SMILES: S1C=NN=C1CN
Computed Properties
- Exact Mass: 115.02055
- Monoisotopic Mass: 115.02041835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 58.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.7
- Topological Polar Surface Area: 80Ų
Experimental Properties
- PSA: 51.8
1,3,4-thiadiazol-2-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325639-100mg |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 100mg |
$612 | 2021-08-18 | |
| Chemenu | CM325639-250mg |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 250mg |
$917 | 2021-08-18 | |
| Chemenu | CM325639-1g |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 1g |
$1529 | 2021-08-18 | |
| Chemenu | CM325639-5g |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 5g |
$4436 | 2021-08-18 | |
| Chemenu | CM325639-10g |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 10g |
$6579 | 2021-08-18 | |
| Alichem | A059007380-5g |
(1,3,4-Thiadiazol-2-yl)methanamine |
389630-98-2 | 95% | 5g |
$2553.37 | 2023-09-02 | |
| Alichem | A059007380-10g |
(1,3,4-Thiadiazol-2-yl)methanamine |
389630-98-2 | 95% | 10g |
$3449.16 | 2023-09-02 | |
| Alichem | A059007380-25g |
(1,3,4-Thiadiazol-2-yl)methanamine |
389630-98-2 | 95% | 25g |
$6040.72 | 2023-09-02 | |
| Chemenu | CM325639-1g |
1,3,4-thiadiazol-2-ylmethanamine |
389630-98-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | K86711-500mg |
1,3,4-Thiadiazol-2-ylmethylamine HCl salt |
389630-98-2 | 95% | 500mg |
$595 | 2022-10-22 |
1,3,4-thiadiazol-2-ylmethanamine Suppliers
1,3,4-thiadiazol-2-ylmethanamine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,3,4-thiadiazol-2-ylmethanamine
Introduction to 1,3,4-thiadiazol-2-ylmethanamine (CAS No. 389630-98-2)
1,3,4-thiadiazol-2-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 389630-98-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiadiazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug development. The presence of a methanamine functional group at the 2-position of the thiadiazole ring introduces unique reactivity and potential pharmacological properties, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The thiadiazole core is a five-membered aromatic ring system composed of sulfur, nitrogen, and carbon atoms. This structural framework is known to exhibit remarkable stability and electronic characteristics, which contribute to its role as a privileged scaffold in medicinal chemistry. The incorporation of additional functional groups, such as the methanamine moiety in 1,3,4-thiadiazol-2-ylmethanamine, further expands its chemical space and allows for the modulation of biological activity through rational molecular design.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of thiadiazole derivatives with promising pharmacological profiles. Among these, 1,3,4-thiadiazol-2-ylmethanamine has been highlighted for its potential in several therapeutic areas. Notably, studies have demonstrated its efficacy as an inhibitor of various enzymatic targets implicated in inflammatory and infectious diseases. The compound’s ability to interact with biological macromolecules suggests a multifaceted mechanism of action that warrants further exploration.
In the realm of medicinal chemistry, the synthesis of 1,3,4-thiadiazol-2-ylmethanamine has been optimized to enhance yield and purity, enabling more extensive pharmacological evaluation. Modern synthetic approaches leverage transition metal catalysis and novel coupling reactions to construct the thiadiazole ring efficiently. These advancements have not only improved accessibility but also paved the way for structural diversification through derivatization strategies.
One of the most compelling aspects of 1,3,4-thiadiazol-2-ylmethanamine is its observed interaction with protein targets involved in cellular signaling pathways. Preliminary data indicate that this compound may modulate the activity of kinases and other enzymes critical for maintaining homeostasis. Such interactions are particularly relevant in the context of developing treatments for chronic diseases characterized by dysregulated signaling networks.
The pharmacokinetic properties of 1,3,4-thiadiazol-2-ylmethanamine are also under investigation to assess its suitability for clinical applications. Researchers are evaluating factors such as solubility, bioavailability, and metabolic stability to determine its potential as a lead compound. These studies are essential for translating preclinical findings into viable therapeutic candidates.
Furthermore, the structural versatility of thiadiazole derivatives like 1,3,4-thiadiazol-2-ylmethanamine allows for the exploration of different analogues with tailored biological activities. By systematically modifying substituents on the ring system or introducing additional functional groups, chemists can fine-tune properties such as potency and selectivity. This approach aligns with contemporary drug discovery paradigms that emphasize structure-based design and rational optimization.
The role of computational modeling in understanding the behavior of 1,3,4-thiadiazol-2-ylmethanamine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets at an atomic level. These computational tools complement experimental data by predicting binding affinities and identifying key residues involved in molecular recognition.
Recent publications have highlighted the potential applications of 1,3,4-thiadiazol-2-ylmethanamine in addressing emerging health challenges. For instance, research suggests that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. Additionally, its anti-inflammatory effects have been linked to modulations in cytokine production pathways associated with immune responses.
The synthesis and characterization of derivatives such as N-substituted 1H-thiadiazoles continue to expand the chemical library available for drug discovery. These modifications often enhance pharmacological profiles by improving binding affinity or reducing off-target effects. The development of new synthetic methodologies further accelerates this process by enabling rapid access to structurally diverse compounds.
In conclusion,1H-thiadiazole derivatives, including 1H-thiadiazol[2]ylmethanamine, represent a dynamic area of research with significant therapeutic implications. The unique structural features and biological activities associated with compounds like CAS No 389630-98-2 underscore their importance as scaffolds for novel drug development. Continued investigation into their mechanisms of action and pharmacokinetic properties will be crucial for realizing their full potential in medicine.
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